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molecular formula C18H30 B8633765 1,4-Dihexylbenzene

1,4-Dihexylbenzene

Cat. No. B8633765
M. Wt: 246.4 g/mol
InChI Key: OWMJCCSXHIFCCM-UHFFFAOYSA-N
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Patent
US06124046

Procedure details

Nitrogen was introduced into a flask (250 ml), and 10 ml of anhydrous diethyl ether was added, and 15 g of magnesium was added, and stirred. Hexyl bromide (0.61 mole) of 100 g mixed with 50 ml of diethylether was poured into a dropping funnel, and the mixture therein was slowly added into the flask over 1 hour. The reaction was carried out at 45° C. for 3 hours. The reaction product, Grignard, was poured into a dropping funnel. To the reactant was slowly added a mixture of 42 g of 1,4-dichlorobenzene (0.29 mol), 0.3 g of NiCl2 and 80 ml of diethylether, and the reaction was carried out at room temperature for 24 hours to obtain solid reaction product. 6 N HCl was slowly added so as to neutralize the solid reaction product, the product was extracted with diethyl ether and dried with anhydrous MgSO4, and the reaction product was separated by vacuum distillation (122° C./0.1 mmHg). The structure analysis of the compound was confirmed by 1H-NMR, which was shown in FIG. 3.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0.61 mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
42 g
Type
reactant
Reaction Step Three
Name
Quantity
0.3 g
Type
catalyst
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].[CH2:2](Br)[CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].Cl[C:10]1[CH:15]=[CH:14][C:13](Cl)=[CH:12][CH:11]=1.Cl>Cl[Ni]Cl.C(OCC)C>[CH2:2]([C:10]1[CH:15]=[CH:14][C:13]([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7])=[CH:12][CH:11]=1)[CH2:3][CH2:4][CH2:5][CH2:6][CH3:7]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
0.61 mol
Type
reactant
Smiles
C(CCCCC)Br
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
42 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)Cl
Name
Quantity
0.3 g
Type
catalyst
Smiles
Cl[Ni]Cl
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
was poured into a dropping funnel
ADDITION
Type
ADDITION
Details
the mixture therein was slowly added into the flask over 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
The reaction product, Grignard, was poured into a dropping funnel
ADDITION
Type
ADDITION
Details
To the reactant was slowly added
WAIT
Type
WAIT
Details
the reaction was carried out at room temperature for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
to obtain
CUSTOM
Type
CUSTOM
Details
solid reaction product
CUSTOM
Type
CUSTOM
Details
the solid reaction product
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
the reaction product was separated by vacuum distillation (122° C./0.1 mmHg)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(CCCCC)C1=CC=C(C=C1)CCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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